N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide
Description
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide (molecular formula: C₁₆H₁₄ClNOS; monoisotopic mass: 303.046 Da) is an α,β-unsaturated acrylamide derivative characterized by:
- A 4-chlorophenyl group at the amide nitrogen.
- A 4-(methylthio)phenyl substituent at the α-position of the acrylamide backbone. Its structural features, however, align with bioactive acrylamides explored in anticancer, antimicrobial, and anti-inflammatory research.
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETVSIJLOJCERN-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-10-5 | |
| Record name | N-(4-CHLOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Acyl Substitution via Trifluoropropanamide Intermediate
A widely documented method involves the use of N-(4-chlorophenyl)-3,3,3-trifluoropropanamide as a precursor. In this approach, the trifluoromethyl group acts as a leaving group, enabling nucleophilic displacement by a methylthiophenyl thiolate species. The reaction is typically conducted in toluene with chlorotrimethylsilane (TMSCl) as a Lewis acid catalyst and dimethylformamide (DMF) as a polar aprotic solvent.
The mechanism proceeds through activation of the trifluoropropanamide carbonyl by TMSCl, followed by thiolate attack at the β-carbon. This results in the formation of the acrylamide backbone with concomitant elimination of trifluoromethanesulfinate. Yields for this route range from 65% to 77%, depending on the stoichiometry of the methylthiophenyl disulfide reagent. Critical parameters include:
- Temperature: 80°C optimal for 12-hour reactions
- Solvent system: Toluene/DMF (4:1 v/v)
- Catalyst loading: 0.5 equivalents TMSCl relative to substrate
Characterization data for the product aligns with reported values: $$ ^1H $$ NMR shows distinctive vinyl protons at δ 6.8–7.1 ppm (J = 15.0 Hz) and aromatic resonances between δ 7.2–8.3 ppm.
Heteroatom Double Rearrangement of Cyanoacrylates
An alternative pathway employs a novel S,N-double rearrangement mechanism observed in 2-cyano-3-mercapto-3-(methylthio)acrylamide derivatives. When subjected to polyphosphate ester (PPE) condensation with benzoic acid derivatives at 150–160°C, these precursors undergo simultaneous sulfur and nitrogen migration to form the target acrylamide.
Key mechanistic steps include:
- PPE-mediated activation of carboxylic acid to a benzoyl cation
- Acylation of the cyano group at the soft nucleophilic site
- Methylthio group transfer to the α-carbon
- Cyclization and dehydration to form the acrylamide
This method demonstrates exceptional regioselectivity due to the electron-deficient nature of the cyano group, which directs the benzoylation to the nitrogen center. Crossover experiments using $$ ^{13}C $$-labeled substrates confirm the rearrangement pathway. Typical yields reach 49–55%, with byproducts arising from competing O,N-rearrangements requiring chromatographic separation.
Condensation Polymerization for Bis-Acrylamide Derivatives
While primarily used for symmetric bis-acrylamides, adaptation of ethane-1,2-diyl bridging chemistry provides insights into monomeric analogs. The reaction sequence involves:
- Michael addition of 4-chloroaniline to 3-(4-methylthiophenyl)prop-2-enenitrile
- Oxidative coupling using iodine/DMSO system
- Acid-catalyzed hydrolysis of nitrile to amide
Notably, this route produces the (E)-isomer exclusively due to steric constraints during the Michael addition step. The method offers scalability advantages, with reported yields of 68–72% for gram-scale syntheses. $$ ^1H $$ NMR analysis reveals characteristic coupling constants (J = 15.0–15.5 Hz) confirming trans-configuration of the double bond.
Microwave-Assisted Solid-Phase Synthesis
Emerging protocols utilize polymer-supported reagents for rapid acrylamide formation. A polystyrene-bound carbodiimide resin facilitates coupling between 4-chlorophenylamine and 3-(4-methylthiophenyl)acrylic acid under microwave irradiation (150W, 100°C). This green chemistry approach achieves 85% conversion in 15 minutes with simplified purification.
Comparative analysis shows significant advantages:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 h | 15 min |
| Yield | 65–77% | 82–85% |
| Solvent Consumption | 50 mL/mmol | 5 mL/mmol |
| Purity | 90–95% | 98–99% |
Enzymatic Resolution of Racemic Mixtures
For applications requiring enantiomeric purity, Candida antarctica lipase B (CAL-B) demonstrates selective hydrolysis of (R)-enantiomers in racemic acrylamide mixtures. The kinetic resolution process features:
- 0.1 M phosphate buffer (pH 7.4) at 37°C
- Enzyme loading: 20 mg/mmol substrate
- Enantiomeric excess (ee): >99% achieved after 48 h
- Conversion efficiency: 45–48% (theoretical maximum 50%)
This biocatalytic method complements chemical synthesis by providing access to both enantiomers through controlled hydrolysis and re-esterification.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in developing new materials and compounds.
Biology
- Enzyme Inhibition : N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide has been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have shown significant inhibitory effects on various enzymes, suggesting that this compound may exhibit similar properties.
- Receptor Modulation : The compound may also interact with specific receptors, modulating their signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects in biological systems.
Medicine
- Therapeutic Properties : Preliminary studies suggest that this compound could possess anti-inflammatory and anticancer activities. The structural features of this compound may enhance its pharmacological properties, making it a candidate for further drug development.
Comparative Analysis with Related Compounds
| Compound Name | Unique Features |
|---|---|
| N-(4-Fluorophenyl)-3-(4-methylthio)phenylacrylamide | Contains fluorine, enhancing reactivity due to electron-withdrawing effects. |
| N-(3-Fluorophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide | Features a methoxy group that influences solubility differently than methylthio. |
| N,N-Dimethylacrylamide | Lacks aromatic substituents, focusing more on polymerization properties. |
This table illustrates how variations in substituents affect chemical behavior and biological interactions, highlighting the unique position of this compound within its class.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table highlights structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The target compound’s -Cl (electron-withdrawing) and -SMe (mild electron-donating) contrast with analogs featuring stronger electron-withdrawing groups (e.g., -SO₂NH₂ , -CN ) or donating groups (-OMe ).
- Polarity and Solubility : Sulfamoyl (-SO₂NH₂) and hydroxyl (-OH) groups enhance polarity and aqueous solubility compared to the target’s -SMe and -Cl .
- Steric Effects : Bulky substituents like 2-(4-hydroxyphenyl)-2-methoxyethyl may hinder target binding in biological systems.
Physicochemical Properties
Key Findings :
- The target compound’s methylthio group (-SMe) likely contributes to moderate lipophilicity, balancing membrane permeability and solubility.
- Analogs with cyano (-CN) groups exhibit higher LogP values, suggesting enhanced lipid solubility .
Analog-Specific Routes :
Key Gaps :
- No direct biological data exist for the target compound.
Biological Activity
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide, a compound belonging to the acrylamide family, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₆H₁₄ClNOS
- SMILES Notation : CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl
- Molecular Weight : Approximately 303.81 g/mol
The compound features a chlorophenyl group and a methylthio group, which are significant for its chemical reactivity and biological interactions.
Target Sites
This compound interacts with various biological macromolecules, including proteins and nucleic acids. Its mechanism primarily involves the following:
- Reactivity with Biological Nucleophiles : The acrylamide functional group is known for its ability to form covalent bonds with nucleophiles, leading to modifications in protein structure and function.
- Oxidative Stress Response : The compound may activate pathways related to oxidative stress, contributing to cytotoxic effects in certain cellular environments.
Interaction with Enzymes
The presence of electron-withdrawing groups like chlorine can modulate enzyme activity. For example, studies on structurally related compounds suggest that they may act as enzyme inhibitors or modulators, impacting metabolic pathways crucial for cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₆H₁₄ClNOS | Contains chlorine; potential for altered reactivity. |
| N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide | C₁₆H₁₄FNOS | Fluorine substitution may influence biological activity differently. |
| N-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)acrylamide | C₁₇H₁₈N₂OS | Incorporates a methoxy group, affecting solubility and electronic properties. |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), indicating its stability and potential bioavailability in biological systems.
Case Studies and Research Findings
While specific case studies on this compound are sparse, the following findings from related research provide context:
- Melanin Production Inhibition : Similar compounds have been shown to inhibit melanin production in melanoma cell lines, suggesting potential applications in dermatological treatments .
- Safety Profile Evaluation : Compounds within this class have been evaluated for cytotoxicity against human keratinocytes and fibroblasts, showing promising safety profiles without significant adverse effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions using α-bromoacrylic acid derivatives and aromatic amines. For example, EDCI-mediated coupling in DMF under ice-cooling yields acrylamide derivatives, followed by purification via column chromatography (eluent: ethyl acetate/petroleum ether mixtures) . Optimizing solvent polarity and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to α-bromoacrylic acid) improves yields. Post-synthesis, recrystallization in ethanol or 2-propanol enhances purity .
Q. How should researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
- Analytical Protocol :
- FTIR : Confirm C=O (1660–1680 cm⁻¹) and NH (3270–3440 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), acrylamide vinyl protons (δ 6.3–6.7 ppm, J = 15–16 Hz), and methylthio group (δ 2.5 ppm for S-CH₃) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (e.g., C: 60.12%, H: 4.15%, N: 4.11%) .
Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility data in ethanol: ~5 mg/mL at 25°C .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methylthio group. Avoid prolonged exposure to light, as UV irradiation may induce E/Z isomerization .
Advanced Research Questions
Q. What strategies are effective in analyzing the electronic and steric effects of the methylthio substituent on the compound's reactivity?
- Computational Approaches :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of methylthio vs. methoxy analogs to assess electron-withdrawing/donating effects .
- Molecular Docking : Map interactions with biological targets (e.g., EGFR) to evaluate steric hindrance from the methylthio group .
- Experimental Validation :
- Hammett Substituent Constants : Correlate σₚ values of substituents with reaction rates in nucleophilic acyl substitution .
Q. How can in vitro biological activity data for this compound be reconciled with computational docking studies targeting proteins like EGFR?
- Case Study :
- Anticancer Activity : Test IC₅₀ values against EGFR-mutant cell lines (e.g., H1975) and compare with docking scores for hydrogen bonding (e.g., with Met793) and hydrophobic interactions .
- Data Contradictions : If experimental IC₅₀ is higher than predicted, consider off-target effects (e.g., sodium channel modulation) or metabolic instability (e.g., methylthio oxidation to sulfoxide) .
Q. What reaction pathways are plausible when derivatizing this compound with nucleophiles like hydrazine or thiourea?
- Mechanistic Insights :
- Pyrazole Formation : Reaction with phenyl hydrazine in glacial acetic acid yields 1,3,5-trisubstituted pyrazoles via Michael addition-cyclization (80% yield) .
- Thiourea Adducts : Condensation with thiourea in KOH/ethanol produces dihydropyrimidin-2-thiones, confirmed by ¹H NMR loss of acrylamide vinyl protons .
Q. How can retrosynthetic analysis and AI-driven synthesis planning accelerate the development of novel analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
